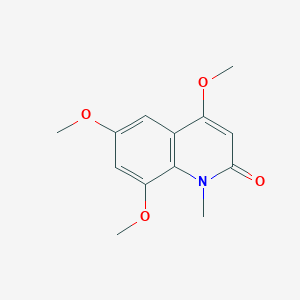![molecular formula C13H12ClNO B14677566 Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- CAS No. 38554-04-0](/img/structure/B14677566.png)
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a benzene ring fused to a quinoline moiety, with a hydroxyl group at the 4th position and a chlorine atom at the 6th position The tetrahydro designation indicates that the compound contains four additional hydrogen atoms, making it partially saturated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and reduction steps. The Skraup synthesis is another well-known method for preparing quinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
Quinoline: A basic heterocyclic compound with a similar structure but lacking the hydroxyl and chlorine substituents.
Isoquinoline: Another heterocyclic compound with a similar structure but differing in the position of the nitrogen atom.
4-Hydroxyquinoline: Similar to Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-, but without the chlorine atom and tetrahydro designation.
The uniqueness of Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
38554-04-0 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-10-12(16)5-6-15-13(10)9-4-2-1-3-8(9)11/h1-4,7,12,15-16H,5-6H2 |
InChI Key |
HZAWJXWACYBXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1O)C=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


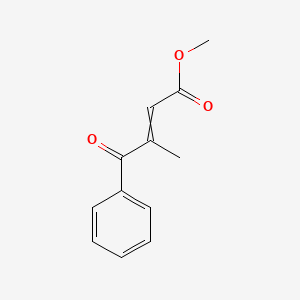
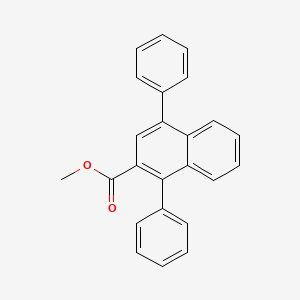
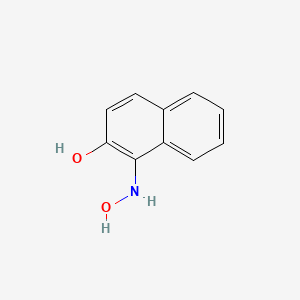

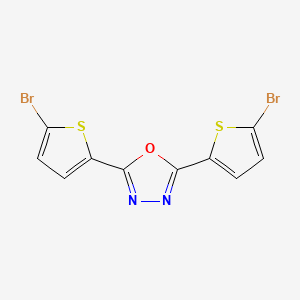


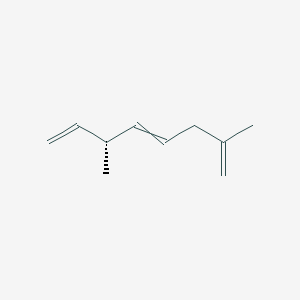
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
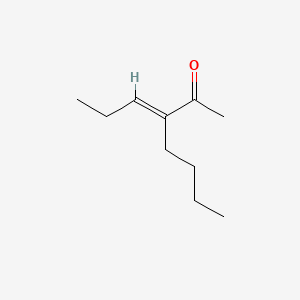
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
